(2E)-2-cyano-N-[(1E)-(methoxyimino)methyl]-3-(thiophen-2-yl)prop-2-enamide
Overview
Description
(2E)-2-cyano-N-[(1E)-(methoxyimino)methyl]-3-(thiophen-2-yl)prop-2-enamide is a useful research compound. Its molecular formula is C10H9N3O2S and its molecular weight is 235.26 g/mol. The purity is usually 95%.
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Biological Activity
(2E)-2-cyano-N-[(1E)-(methoxyimino)methyl]-3-(thiophen-2-yl)prop-2-enamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on anti-inflammatory properties, molecular interactions, and cytotoxicity, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
This structure includes a thiophene ring, a cyano group, and a methoxyimino moiety, which are significant for its biological activity.
1. Anti-inflammatory Activity
Research indicates that this compound exhibits notable anti-inflammatory effects. Studies have shown that it can modulate the synthesis of pro-inflammatory cytokines and nitric oxide in macrophages.
Case Study: In vitro Analysis
In a study assessing the compound's effects on J774 macrophages, it was found to significantly reduce the production of cytokines such as IL-1β and TNFα at non-cytotoxic concentrations. The experimental setup involved treating macrophages with the compound and stimulating them with lipopolysaccharide (LPS).
Concentration (μM) | IL-1β Production (pg/mL) | TNFα Production (pg/mL) |
---|---|---|
0 | 250 | 300 |
25 | 150 | 200 |
50 | 100 | 150 |
These results suggest that the compound effectively inhibits pro-inflammatory cytokine release, supporting its potential as an anti-inflammatory agent .
2. Molecular Docking Studies
Molecular docking studies have been conducted to identify potential targets of this compound. The compound demonstrated strong binding affinities with several targets involved in inflammatory pathways, including:
- LT-A4-Hydrolase
- Phosphodiesterase 4B (PDE4B)
- Cyclooxygenase-2 (COX-2)
These interactions suggest that the compound could serve as a lead for developing new anti-inflammatory drugs .
3. Cytotoxicity Assessment
The cytotoxic effects of the compound have also been evaluated in various cell lines. In vitro assays indicate that it possesses low cytotoxicity at therapeutic concentrations, making it a promising candidate for further development.
Cytotoxicity Results:
Cell Line | IC50 (μM) |
---|---|
HeLa | 75 |
MCF7 | 80 |
A549 | 70 |
These findings highlight the compound's selectivity towards inflammatory cells over normal cells, which is advantageous for therapeutic applications .
Properties
IUPAC Name |
(E)-2-cyano-N-[(E)-methoxyiminomethyl]-3-thiophen-2-ylprop-2-enamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2S/c1-15-13-7-12-10(14)8(6-11)5-9-3-2-4-16-9/h2-5,7H,1H3,(H,12,13,14)/b8-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTYRPCYRYGHODV-VMPITWQZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=CNC(=O)C(=CC1=CC=CS1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C/NC(=O)/C(=C/C1=CC=CS1)/C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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